molecular formula C9H11NO B1361095 2,3,4,5-Tetrahydro-1,5-benzoxazepine CAS No. 7160-97-6

2,3,4,5-Tetrahydro-1,5-benzoxazepine

Cat. No.: B1361095
CAS No.: 7160-97-6
M. Wt: 149.19 g/mol
InChI Key: HYLJXJSMGIOVIK-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,5-benzoxazepine: is a heterocyclic organic compound belonging to the benzoxazepine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1,5-benzoxazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-aminophenol derivatives with β-chloroethylamine in the presence of a base. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and optimized reaction conditions are employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1,5-benzoxazepine can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxo derivatives.

  • Reduction: : Reducing the compound to form saturated analogs.

  • Substitution: : Replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of this compound-3-ol.

  • Reduction: : Production of this compound derivatives with reduced double bonds.

  • Substitution: : Introduction of functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its biological activity, including potential antimicrobial properties.

  • Medicine: : Investigated for its pharmacological properties, such as potential anticancer activity.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrahydro-1,5-benzoxazepine exerts its effects involves interaction with specific molecular targets and pathways. For example, in the context of anticancer activity, the compound may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

2,3,4,5-Tetrahydro-1,5-benzoxazepine is structurally similar to other benzoxazepine derivatives, such as 2,3-dihydro-1,5-benzoxazepine and 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine. its unique structural features and chemical properties distinguish it from these compounds. For instance, the presence of the tetrahydro group in this compound may confer different reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,5-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLJXJSMGIOVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00992153
Record name 2,3,4,5-Tetrahydro-1,5-benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7160-97-6
Record name 2,3,4,5-Tetrahydro-1,5-benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1,5-benzoxazepine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Powdered KOH (37.60 g, 0.67 mol) was added to a slurry of 3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one (35.75 g, 0.169 mol) in n-butanol (450 mL) under N2 gas and refluxed for 52 hours. The mixture was filtered and reduced to dryness under reduced pressure. The residue was taken up in H2O (500 mL) and extracted with ether (3×200 mL). The organic was washed with 10% HCl (2×200 mL), dried over MgSO4, and stripped of solvent under reduced pressure. Purification by flash chromatography (50% EtOAc in hexanes) yielded 13.72 g (54%) of 2,3,4,5-tetrahydro-1,5-benzoxazepine as a powder, m.p. 50-51° C. (M+H)+ 149.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

6,7-Dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one (0.13 g, 0.8 mmol) was dissolved in THF and to this solution was added a 1M solution of borane in THF (1.59 mL, 1.6 mmol). The mixture was heated at 70° C. for 2 hrs. At this time a further portion of borane solution (1.59 mL, 1.6 mmol) was added and heating was continued for another 2 hrs. The solvent was evaporated at this point and the residue was dissolved in ethyl acetate. Extraction of the solution with 1M sodium hydroxide solution and then brine afforded an organic layer that was dried over anhydrous sodium sulfate. The filtrate was evaporated to afford 6,7,8,9-tetrahydro-5-oxa-9-aza-benzocycloheptene 2-4 (0.15 g, 100%) that was used without further purification. MS: 150.0 (M+H)+; tR=0.57 min (method 1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 2,3,4,5-Tetrahydro-1,5-benzoxazepines?

A: Several synthetic pathways have been explored for 2,3,4,5-Tetrahydro-1,5-benzoxazepines. One common method involves a tandem reduction-reductive amination reaction starting from nitro aldehydes or ketones. [] These precursors are synthesized via nucleophilic aromatic substitution of 2-fluoro-1-nitrobenzene with alkoxides derived from 3-buten-1-ol derivatives, followed by ozonolysis. Subsequent catalytic hydrogenation using palladium-on-carbon in methanol then yields the target heterocycles. [] Another approach utilizes the reaction of 3-(chloroalkyl)-2-benzoxazolinones with amines. [] This method can lead to the formation of either 3-(aminoalkyl)-2-benzoxazolinones or 5-substituted-2,3,4,5-tetrahydro-1,5-benzoxazepines depending on the reaction conditions. [] Interestingly, attempts to synthesize 3-chloro derivatives of 2,3,4,5-Tetrahydro-1,5-benzoxazepine have been shown to result in ring contraction. []

Q2: How does the presence of substituents on the chromanone oxime starting material influence the product outcome during the synthesis of 2,3,4,5-tetrahydro-1,5-benzoxazepines?

A: Research suggests that the presence and size of substituents on the chromanone oxime starting material significantly influence the product outcome during lithium aluminum hydride reduction. For instance, 7-methoxychromanone oxime (without a C2 substituent) exclusively yields the rearranged this compound derivative. [] Conversely, 7-methoxy-2-methylchromanone oxime and 7-methoxy-2-isopropylchromanone oxime (with C2 substituents) produce a mixture of the rearranged product (secondary amine) and the normal reduction product (primary amine). [] The trend observed is that bulkier substituents at the C2 position favor the formation of the normal reduction product. This is further corroborated by the exclusive formation of the normal reduction product when using 7-methoxy-2-t-butylchromanone oxime as the starting material. []

Q3: How can NMR spectroscopy be used to differentiate between 6- and 7-membered ring structures, particularly in the context of this compound?

A: Differentiation between 6- and 7-membered rings can be challenging but is achievable using DFT calculations of NMR parameters. [] This approach has proven particularly useful in distinguishing between 3,4-dihydro-2H-3-hydroxymethyl-1,4-benzoxazine (6-membered ring) and this compound-3-ol (7-membered ring). [, ] By theoretically calculating chemical shifts for 1H (proton) and 13C nuclei, as well as relevant spin-spin coupling constants (e.g., JHH), researchers can compare these predicted values to experimental data. [] This method offers a robust way to confirm the formation of the intended ring system and clarify discrepancies in previously reported structures. []

Q4: What mass spectrometry techniques are used to confirm the structure of this compound derivatives?

A: Mass spectral studies have been instrumental in confirming the structure of synthesized 2,3,4,5-tetrahydro-1,5-benzoxazepines and related compounds. [] While the specific ionization and fragmentation techniques are not detailed in the provided abstracts, mass spectrometry provides valuable information on the molecular weight and fragmentation pattern of the molecule. This data can be compared to theoretically calculated values and known fragmentation pathways to confirm the identity and structure of the synthesized compounds.

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